3-Oxocyclopent-1-enecarboxylic acid
Overview
Description
3-Oxocyclopent-1-enecarboxylic acid is an organic compound with the molecular formula C6H6O3. It is characterized by a cyclopentene ring with a ketone and a carboxylic acid functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxocyclopent-1-enecarboxylic acid typically involves the oxidation of cyclopentene derivatives. One common method is the oxidation of cyclopent-2-en-1-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction proceeds through the formation of an intermediate diol, which is further oxidized to yield the desired product.
Industrial Production Methods: Industrial production of this compound often employs catalytic oxidation processes. These methods utilize metal catalysts such as palladium or platinum to facilitate the oxidation of cyclopentene derivatives under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Oxocyclopent-1-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids using strong oxidizing agents.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of cyclopent-1-enecarboxylic acid.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products:
Oxidation: Dicarboxylic acids
Reduction: Cyclopent-1-enecarboxylic acid
Substitution: Esters, amides
Scientific Research Applications
3-Oxocyclopent-1-enecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopentene derivatives and other complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the biosynthesis of natural products.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 3-Oxocyclopent-1-enecarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the ketone and carboxylic acid functional groups. These groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
3-Hydroxycyclopent-1-enecarboxylic acid: This compound has a hydroxyl group instead of a ketone group, leading to different reactivity and applications.
Cyclopent-2-en-1-one: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
Cyclopent-1-enecarboxylic acid: Similar structure but without the ketone group, affecting its chemical properties and reactivity.
Uniqueness: 3-Oxocyclopent-1-enecarboxylic acid is unique due to the combination of the ketone and carboxylic acid functional groups on a cyclopentene ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industry .
Properties
IUPAC Name |
3-oxocyclopentene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-5-2-1-4(3-5)6(8)9/h3H,1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRALHWIAFCVSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910708 | |
Record name | 3-Oxocyclopent-1-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108384-36-7 | |
Record name | 3-Oxocyclopent-1-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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